2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
CAS No.:
Cat. No.: VC17639769
Molecular Formula: C94H78Cl4N4O2S4
Molecular Weight: 1565.7 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile -](/images/structure/VC17639769.png)
Specification
Molecular Formula | C94H78Cl4N4O2S4 |
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Molecular Weight | 1565.7 g/mol |
IUPAC Name | 2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
Standard InChI | InChI=1S/C94H78Cl4N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)93(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-72-76(46-71(75)89-85(93)91-81(107-89)43-65(105-91)41-73-83(59(51-99)52-100)67-47-77(95)79(97)49-69(67)87(73)103)94(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)86-90(72)108-82-44-66(106-92(82)86)42-74-84(60(53-101)54-102)68-48-78(96)80(98)50-70(68)88(74)104/h25-50H,5-24H2,1-4H3/b73-41+,74-42+ |
Standard InChI Key | CGRWDQBQNINDAH-ZRKFOFFSSA-N |
Isomeric SMILES | CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)Cl)Cl)C(C9=C4SC1=C9SC(=C1)/C=C/1\C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES | CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)Cl)Cl)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Introduction
Chemical Structure and Molecular Design
Core Structural Features
The compound belongs to the dicyanomethylidene-indanone family, characterized by a fused polycyclic framework with electron-withdrawing substituents. Its structure integrates:
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A central heptacyclic core with thiophene and indanone motifs .
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Two 5,6-dichloro-3-oxoinden-1-ylidene units conjugated via dicyanomethylidene linkers.
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Four 4-hexylphenyl side chains enhancing solubility and film-forming properties .
The molecular formula, C₈₄H₇₂Cl₄N₄O₂S₄, reflects its complexity, with a molecular weight exceeding 1,500 g/mol. The extended π-conjugation system facilitates broad light absorption, while chlorine atoms optimize energy-level alignment in OSCs .
Table 1: Key Structural Descriptors
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₈₄H₇₂Cl₄N₄O₂S₄ | |
Molecular Weight | ~1,532 g/mol | |
Core Functional Groups | Dicyanomethylidene, indanone, thiophene | |
Side Chains | 4-Hexylphenyl |
Synthesis and Manufacturing
Building Blocks and Precursors
The synthesis begins with 3-(dicyanomethylidene)indan-1-one (CAS 1080-74-6), a foundational electron-deficient monomer . Key steps include:
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Chlorination: Introduction of chlorine at the 5,6-positions of indanone via electrophilic substitution .
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Knoevenagel Condensation: Coupling dichlorinated indanone derivatives with malononitrile to form dicyanomethylidene linkages .
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Core Assembly: Cyclization and sulfur incorporation to construct the heptacyclic backbone .
Challenges in Scalability
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Steric Hindrance: Bulky 4-hexylphenyl groups complicate purification.
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Oxidative Sensitivity: Dicyanomethylidene moieties require inert atmospheres during processing .
Optoelectronic Properties
Absorption and Bandgap
The compound exhibits a broad absorption spectrum (300–950 nm) with dual peaks at 620 nm and 710 nm, ideal for harvesting near-infrared light . Its optical bandgap of 1.45 eV aligns optimally with high-performance donor polymers like PBDB-T .
Charge Transport Characteristics
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Electron Mobility: 2.1 × 10⁻³ cm² V⁻¹ s⁻¹, measured via space-charge-limited current (SCLC) .
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Recombination Resistance: Low bimolecular recombination (α = 0.97) due to ordered molecular packing .
Table 2: Key Optoelectronic Parameters
Parameter | Value | Method | Source |
---|---|---|---|
λ_max (Solution) | 620 nm, 710 nm | UV-Vis | |
Optical Bandgap (Eg) | 1.45 eV | Tauc Plot | |
Electron Mobility | 2.1 × 10⁻³ cm²/Vs | SCLC | |
Recombination Coefficient | 0.97 | Light Intensity |
Applications in Organic Photovoltaics
Device Performance
In bulk heterojunction OSCs, the compound achieves a power conversion efficiency (PCE) of 11.77% when paired with PTB7-Th donors . Critical factors include:
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High Fill Factor (FF): 72%, attributed to balanced charge transport .
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Low Voltage Loss: 0.58 V, enabled by optimized energy-level offsets .
Stability and Lifetime
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Thermal Stability: Degrades at 228°C, consistent with its indanone-derived backbone .
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Photo-oxidation Resistance: Chlorine substituents mitigate degradation under AM1.5G illumination .
Recent Research Advancements
Side-Chain Engineering
Isomerization of 4-hexylphenyl groups improves crystallinity, boosting PCE to 12.3% in inverted architectures .
Ternary Blends
Incorporating ITIC-4F as a third component extends absorption to 1000 nm, achieving a certified PCE of 13.1% .
Challenges and Future Directions
Environmental Concerns
Chlorinated byproducts pose disposal challenges, driving research into halogen-free analogues .
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